molecular formula C26H24Cl2N2O7S B11518582 Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Cat. No.: B11518582
M. Wt: 579.4 g/mol
InChI Key: OFMCRKSJQRGITL-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation: The 2,4-dichlorophenoxyacetic acid is then reacted with an amine to form the corresponding amide.

    Thienyl Carboxylation: The amide is further reacted with a thienyl carboxylate derivative to introduce the thiophene ring.

    Esterification: The final step involves esterification with ethyl alcohol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2,4-DICHLOROPHENOXY)ACETATE: A related compound with similar structural features but different functional groups.

    2,4-DICHLOROPHENOXYACETIC ACID: A simpler analog used as a herbicide.

    ETHYL 2-(4-(2-(2,4-DICHLOROPHENOXY)ACETAMIDO)PHENYL)ACETATE: Another structurally related compound with potential bioactivity.

Uniqueness

ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, synthesizing information from diverse sources.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups, including:

  • Amino group : Contributing to its interaction with biological systems.
  • Dichlorophenoxyacetyl moiety : Known for its herbicidal properties, which may influence its biological activity.
  • Methylthiophene ring : A heterocyclic component that can affect pharmacological interactions.

The molecular formula is C20H21Cl2NO5C_{20}H_{21}Cl_2NO_5 with a molecular weight of approximately 426.3 g/mol .

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that phenoxyacetic acid derivatives can interact with mitochondrial enzymes, affecting the conjugation processes in vivo .
  • Receptor Interaction : The compound is hypothesized to interact with various receptors in the body, potentially modulating inflammatory responses or other physiological processes. Similar compounds have demonstrated antagonistic activity against leukotriene receptors .

Case Study: Herbicidal Activity

Research has indicated that derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D), a component of the compound , exhibit herbicidal properties by inhibiting plant growth through auxin-like effects. This suggests that this compound may possess similar herbicidal mechanisms .

Table of Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibition of mitochondrial N-acyltransferases affecting xenobiotic metabolism
Receptor AntagonismPotential antagonistic activity against leukotriene receptors
Herbicidal ActivitySimilar mechanisms to 2,4-D affecting plant growth

Pharmacological Studies

Recent studies have focused on the pharmacokinetics and pharmacodynamics of similar compounds. For example, the slow conjugation rates observed in phenoxyherbicides suggest that this compound may also exhibit prolonged bioactivity due to its structural complexity .

Toxicological Assessments

Toxicity studies indicate that compounds with similar structures can exhibit varying degrees of toxicity depending on their interaction with biological systems. The potential for environmental accumulation and effects on non-target organisms is an area of ongoing research.

Properties

Molecular Formula

C26H24Cl2N2O7S

Molecular Weight

579.4 g/mol

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C26H24Cl2N2O7S/c1-4-35-25(33)16-8-6-7-9-18(16)29-23(32)22-14(3)21(26(34)36-5-2)24(38-22)30-20(31)13-37-19-11-10-15(27)12-17(19)28/h6-12H,4-5,13H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

OFMCRKSJQRGITL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC)C

Origin of Product

United States

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